2-(6-Oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetic acid
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Overview
Description
2-(6-Oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetic acid is an organic compound that belongs to the class of pyrimidinones. This compound features a pyrimidine ring substituted with a p-tolyl group and an acetic acid moiety. Pyrimidinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, where toluene is reacted with the pyrimidine ring in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation to Form the Ketone: The methyl group on the p-tolyl substituent can be oxidized to a ketone using an oxidizing agent such as potassium permanganate or chromium trioxide.
Acetic Acid Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, converting the methyl group to a carboxylic acid.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, where the carboxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products
Oxidation: Conversion to 2-(6-Oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)propanoic acid.
Reduction: Formation of 2-(6-Hydroxy-4-(p-tolyl)pyrimidin-1(6H)-yl)acetic acid.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-Oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-(6-Oxo-4-phenylpyrimidin-1(6H)-yl)acetic acid: Similar structure but with a phenyl group instead of a p-tolyl group.
2-(6-Oxo-4-(m-tolyl)pyrimidin-1(6H)-yl)acetic acid: Similar structure but with a m-tolyl group instead of a p-tolyl group.
2-(6-Oxo-4-(o-tolyl)pyrimidin-1(6H)-yl)acetic acid: Similar structure but with an o-tolyl group instead of a p-tolyl group.
Uniqueness
2-(6-Oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetic acid is unique due to the specific positioning of the p-tolyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-9-2-4-10(5-3-9)11-6-12(16)15(8-14-11)7-13(17)18/h2-6,8H,7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEBNDUICPDFNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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